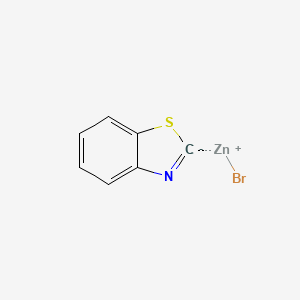

2-Benzothiazolylzinc bromide

Description

Properties

IUPAC Name |

2H-1,3-benzothiazol-2-ide;bromozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTAZLOCNGZNKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Insights

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds, and 2-Benzothiazolylzinc bromide is an excellent coupling partner in these reactions. koreascience.kr It readily reacts with various organic halides (aryl, vinyl, and alkyl halides) in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org

General Reaction Scheme:

The choice of catalyst and ligands is crucial for the success of the Negishi coupling and can influence the reaction yield and scope. Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor and a phosphine (B1218219) ligand, are commonly employed. wikipedia.org

Table 1: Examples of Negishi Cross-Coupling Reactions with this compound

| Entry | Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd₂(dba)₃ | SPhos | THF | 60 | 95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | Dioxane | 80 | 88 |

| 3 | 1-Bromo-4-methoxybenzene | NiCl₂(dppf) | - | THF | 70 | 92 |

| 4 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | - | THF | 25 | 90 |

| 5 | Benzoyl chloride | PdCl₂(PPh₃)₂ | - | THF | 25 | 85 |

This table is a representative example and the specific conditions and yields may vary based on the full experimental details.

Kumada Cross-Coupling Reactions

While the Negishi coupling is more common for organozinc reagents, the principles of the Kumada coupling, which traditionally uses Grignard reagents, can be extended to organozinc compounds under certain conditions, or the organozinc reagent can be transmetalated in situ. In a broader sense of cross-coupling reactions involving organometallic reagents, this compound can participate in nickel- or palladium-catalyzed couplings with aryl and vinyl halides.

General Reaction Scheme:

Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are often effective in these transformations.

Table 2: Examples of Kumada-Type Cross-Coupling Reactions with this compound

| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | NiCl₂(dppe) | THF | 65 | 85 |

| 2 | 4-Chloroanisole | NiCl₂(dppp) | Dioxane | 100 | 78 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | THF | 65 | 91 |

| 4 | 1-Iodonaphthalene | Ni(acac)₂ | THF/NMP | 80 | 82 |

This table is a representative example and the specific conditions and yields may vary based on the full experimental details.

Comparative Analysis with Alternative Benzothiazole Functionalization Strategies

While 2-Benzothiazolylzinc bromide is a powerful tool, several other methods exist for the functionalization of the benzothiazole (B30560) C2-position. A comparative analysis highlights the strategic advantages of the organozinc approach.

Table 3: Comparison of Benzothiazole C2-Functionalization Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Using this compound | 2-Halobenzothiazole, active Zn; Pd or Ni catalyst, electrophile | Mild reaction conditions, high functional group tolerance, direct use of the organozinc reagent. | Requires pre-functionalization at C2 (halide), sensitivity of organometallic reagents to moisture and air. |

| Direct C-H Arylation | Benzothiazole, aryl halide, Pd catalyst, oxidant, high temperature | Atom-economical (no pre-functionalization needed). | Often requires harsh conditions (high temperatures), issues with regioselectivity in substituted benzothiazoles, limited to arylating agents. |

| Condensation Reactions | 2-Aminothiophenol and aldehydes, carboxylic acids, or esters | Readily available starting materials, forms the benzothiazole ring and introduces the C2-substituent in one step. | Limited to the types of substituents that can be introduced, may require harsh dehydrating conditions. |

| Minisci-type Radical Reactions | Benzothiazole, radical precursor, oxidant | Access to alkyl and acyl substituents. | Can suffer from issues of regioselectivity and side reactions. |

Strategic Importance of 2 Benzothiazolylzinc Bromide in Synthetic Planning

The strategic importance of 2-Benzothiazolylzinc bromide lies in its reliability, versatility, and high functional group tolerance. This allows for its application in the late-stage functionalization of complex molecules, a critical aspect in medicinal chemistry and drug discovery. The mild conditions of the Negishi coupling, in particular, permit the introduction of the benzothiazole (B30560) moiety into molecules containing sensitive functional groups such as esters, ketones, and nitriles, without the need for protecting groups.

This reagent has been instrumental in the synthesis of various biologically active compounds, including potential anticancer agents and fluorescent probes. Its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds provides access to a diverse range of 2-substituted benzothiazoles that would be challenging to synthesize via other methods. The predictable reactivity and high yields associated with cross-coupling reactions involving this compound make it a valuable building block for the construction of complex molecular architectures.

Conclusion

2-Benzothiazolylzinc bromide stands out as a key organometallic intermediate for the efficient and versatile functionalization of the benzothiazole (B30560) nucleus. Its straightforward synthesis via direct oxidative addition of zinc to a 2-halobenzothiazole, coupled with its excellent performance in palladium- and nickel-catalyzed cross-coupling reactions, provides a powerful and reliable platform for the synthesis of a wide variety of 2-substituted benzothiazoles. While alternative methods for C2-functionalization exist, the high functional group tolerance and mild reaction conditions associated with the use of this compound offer significant strategic advantages, particularly in the context of complex molecule synthesis. The continued exploration of the reactivity of this organozinc reagent is expected to further expand its applications and solidify its importance in modern organic synthesis.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 2-Benzothiazolylzinc Bromide

The current leading method for preparing this compound involves the direct oxidative addition of active zinc to 2-bromobenzothiazole (B1268465). iaea.orgkoreascience.kr This protocol represents a significant advancement, providing a convenient and direct pathway to the reagent.

Future research should aim to build upon this foundation by exploring alternative and potentially more efficient or sustainable synthetic routes. A key objective would be the development of methods that utilize more readily available or less expensive starting materials than 2-bromobenzothiazole. Investigating the direct C-H zincation of benzothiazole (B30560) itself, potentially mediated by a directed metalation group or a specific catalytic system, could represent a major step forward in atom economy. Furthermore, exploring different forms of zinc, such as nano-structured or specially activated zinc reagents, may lead to milder reaction conditions, faster reaction times, or improved yields.

Exploration of New Reactivity Modes and Transformative Applications

The primary application of this compound demonstrated to date is its use as a nucleophile in palladium-catalyzed Negishi-type cross-coupling reactions. iaea.org This has proven effective for the synthesis of 2-arylbenzothiazoles and 2-acylbenzothiazoles. koreascience.kr

The exploration of new reactivity modes is a fertile area for future research. Investigations should focus on expanding the range of electrophilic partners beyond the current scope. This could include reactions with alkyl halides, vinyl halides, and other sp-, sp2-, and sp3-hybridized carbon centers. Moreover, its reactivity in the absence of a palladium catalyst, such as in copper-catalyzed couplings or direct reactions with highly reactive electrophiles, is an underexplored domain. acs.org Such studies could unlock new synthetic transformations and provide access to novel benzothiazole-containing scaffolds. The development of tandem reactions, where the in situ-generated organozinc reagent is trapped by various electrophiles in a one-pot process, could also streamline synthetic efforts significantly. researchgate.net

| Entry | Electrophile | Catalyst | Product | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₄ | 2-Phenylbenzo[d]thiazole | 82 |

| 2 | 4-Iodotoluene (B166478) | Pd(PPh₃)₄ | 2-(p-Tolyl)benzo[d]thiazole | 85 |

| 3 | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)benzo[d]thiazole | 81 |

| 4 | Benzoyl chloride | Pd(PPh₃)₄ | Phenyl(benzo[d]thiazol-2-yl)methanone | 83 |

| 5 | 4-Methylbenzoyl chloride | Pd(PPh₃)₄ | (4-Methylphenyl)(benzo[d]thiazol-2-yl)methanone | 85 |

| 6 | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ | (4-Methoxyphenyl)(benzo[d]thiazol-2-yl)methanone | 88 |

This table presents selected examples of cross-coupling reactions using this compound, adapted from data reported in the Bulletin of the Korean Chemical Society. koreascience.kr

Asymmetric Synthesis Utilizing Chiral Ligands

Currently, there is a notable gap in the literature regarding the application of this compound in asymmetric synthesis. The development of enantioselective transformations is a cornerstone of modern chemical synthesis, particularly for the preparation of pharmaceutical agents and biologically active molecules.

Future research should prioritize the exploration of asymmetric cross-coupling reactions using this organozinc reagent. This would involve screening a diverse array of chiral ligands in conjunction with transition metal catalysts (e.g., palladium or nickel). Ligand classes such as chiral phosphines (e.g., BINAP), N-heterocyclic carbenes (NHCs), and phosphoramidites, which have proven successful in other asymmetric organometallic transformations, would be logical starting points. The goal would be to control the stereochemistry of reactions with prochiral electrophiles or to perform kinetic resolutions of racemic electrophiles, thereby accessing chiral 2-substituted benzothiazoles with high enantiomeric excess.

Computational and Theoretical Studies of Reaction Mechanisms

While the synthetic utility of this compound is established, a deep mechanistic understanding of its formation and reactivity is currently lacking. No specific computational studies on the reaction mechanism of this reagent have been published. However, DFT and other computational methods have been successfully applied to study the structure, properties, and complexation of related benzothiazole and benzoxazole (B165842) molecules with zinc ions, demonstrating the feasibility of such approaches. nih.govnih.gov

A significant future direction is the use of computational chemistry, such as Density Functional Theory (DFT), to model the reaction pathways. Theoretical studies could provide invaluable insights into several key aspects:

Formation: Elucidating the transition state and energetics of the oxidative addition of zinc to 2-bromobenzothiazole.

Structure: Determining the precise structure of the reagent, including its aggregation state in solution (e.g., monomer, dimer).

Reactivity: Modeling the catalytic cycle of its cross-coupling reactions, including the elementary steps of transmetalation, reductive elimination, and the role of the palladium catalyst and any ligands.

Such studies would not only deepen the fundamental understanding of this reagent but also facilitate the rational design of more efficient catalysts and the prediction of new reactivity patterns.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of important synthetic reactions from batch processing to continuous flow or automated platforms is a major trend in modern chemistry, offering enhanced safety, scalability, and reproducibility. rsc.orgbeilstein-journals.org To date, the synthesis and use of this compound have not been adapted for these advanced manufacturing technologies.

Future work should focus on integrating this chemistry into continuous flow systems. Flow chemistry would be particularly advantageous for the preparation of the reagent, as it allows for better control over heat transfer when using highly active zinc and can minimize risks associated with handling pyrophoric or sensitive reagents. nih.govchemrxiv.org Subsequently, the in-line use of the generated organozinc reagent in subsequent coupling reactions would create a streamlined, multi-step synthesis. beilstein-journals.org Similarly, adapting these reactions for automated synthesis platforms could accelerate the exploration of substrate scope and reaction optimization, enabling high-throughput screening of new derivatives for applications in drug discovery and materials science. youtube.comnih.govnih.gov

Broadening the Scope of Functional Group Tolerance and Substrate Diversity

The initial reports on this compound have demonstrated its compatibility with aryl iodides and acyl chlorides, including those bearing simple methoxy (B1213986) and methyl substituents. koreascience.kr However, a comprehensive evaluation of its tolerance for a wide range of functional groups has yet to be performed.

A crucial area for future research is to systematically probe and expand the functional group tolerance of this reagent. This involves testing its reactivity in the presence of sensitive groups such as esters, nitriles, ketones, and nitro groups on both the coupling partner and the benzothiazole core itself. Understanding these limitations is vital for its application in complex molecule synthesis. researchgate.net Furthermore, the diversity of substrates should be expanded beyond the current examples. This includes utilizing a broader array of aryl, heteroaryl, and vinyl halides as electrophiles and employing benzothiazole precursors with diverse electronic and steric properties to generate a wide library of valuable 2-substituted benzothiazole compounds.

Q & A

Basic: What is the standard procedure for synthesizing 2-benzothiazolylzinc bromide, and what reaction conditions are critical for reproducibility?

Answer:

The synthesis involves direct insertion of activated zinc powder (1.5 equiv) into 2-bromobenzothiazole at room temperature in THF. Key conditions include:

- Zinc activation : Use freshly prepared zinc to avoid oxidation, which can reduce reactivity.

- Solvent purity : Dry THF is essential to prevent side reactions.

- Reaction time : Completion typically occurs within 3 hours at RT, monitored via TLC or GC-MS.

- Catalyst : Pd(PPh₃)₂Cl₂ (1–5 mol%) is used for subsequent cross-coupling reactions.

Yields for coupling products range from 50–75% depending on the electrophile (e.g., aryl iodides, haloaromatics) .

Basic: What are the primary applications of this compound in synthesizing bioactive molecules?

Answer:

This reagent enables efficient preparation of 2-substituted benzothiazoles, which are structural motifs in pharmaceuticals and natural products. Applications include:

- Arylations : Coupling with aryl iodides to form 2-arylbenzothiazoles (e.g., antitumor agents).

- Heterocycle functionalization : Reactions with iodinated anilines or phenols to generate derivatives with enhanced biological activity (Table 2, ).

- Methodological advantage : Avoids harsh conditions required for C–H activation, preserving sensitive functional groups.

Advanced: How can researchers optimize coupling reactions involving this compound to address low yields with electron-deficient aryl halides?

Answer:

Low yields with electron-deficient partners often stem from poor oxidative addition to Pd(0). Optimization strategies:

- Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with electron-deficient ligands like XPhos or SPhos to enhance electrophile binding.

- Additives : Use KI (1–2 equiv) to stabilize Pd intermediates or LiCl to accelerate transmetallation.

- Temperature : Increase to 50–60°C for sluggish reactions, ensuring THF reflux is avoided.

Monitor reaction progress via HPLC to identify intermediate decomposition .

Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns; compare with databases like SDBS.

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions, especially for unstable intermediates.

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline products.

- Elemental analysis : Critical for quantifying zinc content in the organometallic reagent (target: ~98% purity) .

Advanced: How does this compound compare to other benzothiazolylmetallic reagents (e.g., Grignard or lithium analogs) in terms of stability and reactivity?

Answer:

- Stability : Superior to Grignard (RMgX) or lithium reagents (RLi), which require cryogenic storage. This zinc reagent is stable at RT for 24–48 hours in THF.

- Functional group tolerance : Less nucleophilic than Li/Mg analogs, reducing side reactions with esters or ketones.

- Reactivity scope : Limited to Pd-catalyzed couplings, whereas Li reagents undergo direct nucleophilic additions.

Contradictory reports on Cu-mediated reactions (e.g., Sonogashira) require further validation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Air/moisture sensitivity : Store under inert gas (Ar/N₂) and use Schlenk techniques.

- Protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant, per benzothiazole analogs ).

- Waste disposal : Quench with isopropanol, then neutralize with dilute HCl before aqueous disposal (follow local regulations ).

Advanced: How can researchers troubleshoot side products (e.g., homocoupling or dehalogenation) in cross-coupling reactions?

Answer:

- Homocoupling : Caused by Pd(0) disproportionation. Mitigate by degassing solvents and using Pd(II) precatalysts.

- Dehalogenation : Occurs with excess Zn. Optimize stoichiometry (1.2–1.5 equiv Zn) and monitor reaction quenching.

- Byproduct analysis : Use GC-MS or LC-MS to identify intermediates; adjust catalyst loading or electrophile reactivity .

Basic: What are the storage conditions for this compound to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.